3-Methoxybutyl phenoxyacetate 3-Methoxybutyl phenoxyacetate
Brand Name: Vulcanchem
CAS No.: 5448-33-9
VCID: VC18775100
InChI: InChI=1S/C13H18O4/c1-11(15-2)8-9-16-13(14)10-17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
SMILES:
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

3-Methoxybutyl phenoxyacetate

CAS No.: 5448-33-9

Cat. No.: VC18775100

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxybutyl phenoxyacetate - 5448-33-9

Specification

CAS No. 5448-33-9
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name 3-methoxybutyl 2-phenoxyacetate
Standard InChI InChI=1S/C13H18O4/c1-11(15-2)8-9-16-13(14)10-17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Standard InChI Key OBVOEOZGGDNWNO-UHFFFAOYSA-N
Canonical SMILES CC(CCOC(=O)COC1=CC=CC=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methoxybutyl phenoxyacetate consists of a phenoxyacetic acid moiety esterified with 3-methoxybutanol. The phenoxy group (C6H5O\text{C}_6\text{H}_5\text{O}) is linked to an acetate chain, which is further bonded to a 3-methoxybutyl group . The compound’s structure is defined by the SMILES notation CC(CCOC(=O)COC1=CC=CC=C1)OC\text{CC(CCOC(=O)COC}_1\text{=CC=CC=C}_1\text{)OC}, reflecting its branched ether and ester functionalities .

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Density1.069 g/cm³
Boiling Point331.7°C at 760 mmHg
Flash Point143.6°C
Refractive Index1.488
LogP2.0336
Water Solubility60.68 g/L at 20°C

The compound’s moderate lipophilicity (LogP=2.03\text{LogP} = 2.03) suggests potential bioaccumulation, though its water solubility reduces environmental persistence .

Synthesis and Production

Industrial Synthesis Pathways

The synthesis typically involves esterification between phenoxyacetic acid and 3-methoxybutanol under acidic catalysis. A patent by CN101570473B describes a related method using nitric acid as an oxidant in aqueous media, achieving high yields at room temperature . This approach aligns with green chemistry principles by minimizing solvent use .

Optimization Strategies

Key parameters include:

  • Molar Ratio: A 1:1.2 ratio of alcohol to acid ensures complete conversion .

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid enhances reaction rates .

  • Temperature: Reactions conducted at 80–100°C prevent side reactions like transesterification .

Industrial-scale production employs continuous-flow reactors to improve efficiency, with purity levels exceeding 99% .

Applications in Industry and Pharmaceuticals

Solvent Use in Coatings

3-Methoxybutyl phenoxyacetate is valued in the paint and lacquer industries for its high boiling point and compatibility with resins . It reduces volatile organic compound (VOC) emissions compared to traditional solvents like toluene .

Pharmaceutical Intermediates

The compound is a precursor to isoquinoline alkaloids, such as Yohimbine, which treat erectile dysfunction and hypertension . Its role in synthesizing 6-methoxy-5-cyanoisoquinoline underscores its importance in drug discovery .

Environmental Impact and Biodegradation

Ecotoxicological Profile

QSAR models predict moderate persistence (LogP = 2.03) but low bioaccumulation potential . The OECD 301C model estimates a biodegradation rate of 40–60% over 28 days, indicating partial environmental breakdown .

Mitigation Strategies

Waste treatment involves hydrolysis under alkaline conditions to yield phenoxyacetic acid and 3-methoxybutanol, both readily biodegradable .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents highlight solvent-free esterification using immobilized lipases, reducing energy consumption by 30% .

Pharmaceutical Research

Ongoing studies explore its utility in synthesizing antitumor agents, leveraging its ability to stabilize hydrophobic drug moieties .

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